N,N-Diethylbenzamide

Descripción

Historical Context of Benzamide (B126) Derivatives in Scientific Inquiry

The study of benzamide and its derivatives has a long history in the chemical sciences. Benzamide, the simplest amide derivative of benzoic acid, was the first polymorphic molecular crystal to be reported in 1832. nih.govelsevierpure.com This early discovery highlighted the complex structural possibilities within this chemical family. Over the years, benzamide derivatives have become recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The fundamental structure of a benzene (B151609) ring attached to a carboxamide group provides a versatile scaffold for chemical modification, leading to a wide array of compounds with distinct properties and applications. This rich history of investigation into benzamide derivatives provides the backdrop for the specific study of N,N-Diethylbenzamide.

Overview of this compound as a Subject of Academic Investigation

This compound (DEB) emerged as a compound of interest primarily due to its insect-repellent properties. The United States Department of Agriculture (USDA) began developing repellents and insecticides for the U.S. military in 1942, and this compound was logged in the first year of this program on November 23, 1942. researchgate.net Early studies in 1952 tested its efficacy against Aedes aegypti mosquitoes. researchgate.net It was found to be one of the more effective compounds, providing over three hours of protection when applied to the skin and ten days when applied to cloth. nih.gov However, these early investigations also noted that it could cause skin irritation. nih.gov This led to the synthesis and testing of numerous derivatives to find a less irritating alternative, which ultimately resulted in the development of N,N-Diethyl-3-methylbenzamide (DEET). nih.gov

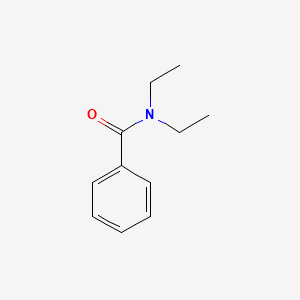

Classification and Structural Context within Benzamide Chemistry

This compound is classified as a member of the benzamides. nih.govchemicalbook.com Its chemical structure consists of a benzene ring attached to an amide group, where the nitrogen atom is substituted with two ethyl groups. guidechem.com This "N,N-disubstituted" feature is a key structural characteristic. The core benzamide structure is defined by the presence of a carboxamido substituent on a benzene ring. nih.gov

Below is a table detailing key chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol nih.gov |

| CAS Number | 1696-17-9 nih.gov |

| Appearance | White to yellow to green clear liquid guidechem.com |

| Melting Point | 28-32 °C chemsynthesis.com |

| Boiling Point | 146-150 °C (at 15 mmHg) chemsynthesis.com |

| Synonyms | Rebemide, Benzoyldiethylamine, Benzoic acid diethylamide nih.gov |

This data is compiled from multiple sources for reference.

Significance of this compound in Contemporary Research Paradigms

In contemporary scientific research, this compound continues to be a relevant compound, primarily in comparative studies with other insect repellents. It is often used as a reference compound in toxicological research to assess the relative safety of other repellents like N,N-diethylphenylacetamide (DEPA) and DEET. researchgate.nettandfonline.comnih.gov For instance, comparative inhalation toxicity studies in mice have been conducted to evaluate its effects on respiratory patterns. researchgate.nettandfonline.comnih.gov

Furthermore, this compound serves as a model compound in the development of new synthetic methodologies. Researchers have explored novel ways to synthesize N,N-diethylbenzamides, such as through a non-classical Mitsunobu reaction, which is significant for chemists working on directed ortho-metalation strategies. nih.gov Its consistent chemical properties and known biological activity make it a useful tool for validating new experimental techniques and for understanding structure-activity relationships within the broader class of benzamide-derived insect repellents. researchgate.net

A study comparing the efficacy of a 12% N,N-diethyl-benzamide cream (Advanced Odomos) with DEET showed comparable protection against mosquito bites for extended durations. nih.gov Specifically, the cream provided 100% protection from Anopheles mosquitoes for up to 11 hours and about 6 hours of protection against Aedes aegypti. nih.gov

The following table summarizes findings from a comparative study on the repellent efficacy of this compound and DEET against different mosquito species.

| Compound | Mosquito Species | Application Rate | Protection Time | Percent Protection |

| This compound | Anopheles stephensi | 10 mg/cm² | up to 11 hours | 100% |

| This compound | Aedes aegypti | 10 mg/cm² | 6.2 ± 0.4 hours | 92.5% |

| DEET | Aedes aegypti | 10 mg/cm² | 6.75 ± 0.2 hours | 96.2% |

Data sourced from a comparative efficacy study. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNGEXDJAQASHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051784 | |

| Record name | N,N-Diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-17-9 | |

| Record name | N,N-Diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y74433ZXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N,n Diethylbenzamide

Classical Approaches to N,N-Diethylbenzamide Synthesis

The traditional synthesis of this compound relies on fundamental amidation reactions that have been well-established in organic chemistry for decades. These methods are characterized by their straightforward reaction pathways, though they may sometimes require harsh conditions or produce significant byproducts.

One of the most direct and common methods for synthesizing this compound is the Schotten-Baumann reaction, which involves the condensation of benzoyl chloride with diethylamine (B46881). fishersci.co.uk This reaction is typically performed in an inert solvent, such as methylene chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.ukprepchem.com

A typical laboratory procedure involves cooling a solution of diethylamine and a tertiary amine base, like triethylamine, in methylene chloride. prepchem.com Benzoyl chloride is then added dropwise to control the exothermic reaction. prepchem.com After the addition, the reaction is allowed to proceed at ambient temperature for several hours to ensure completion. prepchem.com The workup involves filtering the triethylamine hydrochloride salt and washing the organic layer to isolate the this compound product. prepchem.com

| Reactant/Reagent | Role | Molar Equivalent |

| Benzoyl Chloride | Acylating Agent | 1.0 |

| Diethylamine | Nucleophile | 1.0 |

| Triethylamine | Base | 1.4 |

| Methylene Chloride | Solvent | - |

Table 1: Stoichiometry for a typical condensation reaction of Benzoyl Chloride and Diethylamine. prepchem.com

This classical approach centers on the direct formation of the amide bond by reacting a carboxylic acid derivative with diethylamine. While the use of acyl chlorides as described above is a prime example, other methods also start with benzoic acid itself. The direct reaction between a carboxylic acid and an amine is generally difficult due to the competing acid-base reaction which forms a stable ammonium carboxylate salt. mdpi.com Therefore, activation of the carboxylic acid is necessary. Historically, this could be achieved by high temperatures to drive off water, a method known as the "acid amide one kettle way," though this can lead to low yields and byproducts. google.com A more controlled classical approach involves converting the carboxylic acid to a more reactive intermediate in situ before the addition of diethylamine.

Advanced Synthetic Strategies for this compound Analogs

Modern synthetic chemistry has focused on developing more efficient, milder, and versatile methods for the synthesis of benzamides. These advanced strategies often feature one-pot procedures, novel activating agents, and meticulous optimization to improve yield, purity, and environmental footprint.

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods for preparing benzamides have been developed.

A notable example involves the activation of benzoic acid with thionyl chloride (SOCl₂) in the presence of triethylamine. rsc.org In this procedure, the carboxylic acid, diethylamine, and base are combined in dichloromethane, and thionyl chloride is added. rsc.org The reaction proceeds rapidly at room temperature, often completing within minutes, to afford this compound in high yield after a simple workup. rsc.org

Another effective one-pot method utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent to synthesize N,N-diethyl-m-toluamide (DEET), a close analog of this compound. sld.curesearchgate.net The m-toluic acid is first activated by CDI, and the resulting acylimidazole intermediate reacts with diethylamine to form the final product, all within a single reaction vessel. sld.curesearchgate.net More recently, copper-based metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for the one-pot oxidative amidation of aldehydes and amines. scispace.comnih.gov

The key to forming an amide bond from a carboxylic acid under mild conditions is the activation of the carbonyl group to make it more electrophilic. fishersci.co.uk This is achieved using a wide array of coupling or activating reagents.

Thionyl Chloride and Oxalyl Chloride : These reagents convert carboxylic acids into highly reactive acyl chlorides in situ, which then readily react with amines. fishersci.co.ukrsc.org

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukgzzhchem.com

Onium Salts : Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, COMU) are highly efficient coupling reagents that generate activated esters, leading to rapid amide bond formation with minimal side reactions. gzzhchem.comwalisongo.ac.idhepatochem.com

1,1'-Carbonyldiimidazole (CDI) : CDI activates carboxylic acids by forming an acylimidazole, which is a stable yet reactive intermediate for amidation. sld.curesearchgate.netgzzhchem.com

The choice of reagent often depends on the complexity of the substrates, the desired reaction conditions, and cost considerations.

Maximizing the yield and purity of the final product requires careful optimization of various reaction parameters. Studies on the synthesis of N,N-diethyl-m-toluamide (DEET) using CDI provide a clear example of this process. Researchers systematically varied the solvent and the molar ratios of the reactants to find the ideal conditions. sld.curesearchgate.net It was determined that dichloromethane was the most effective solvent, and the highest yield (94.03%) was achieved with a molar ratio of m-toluic acid to CDI to diethylamine of 1:1.2:2.0. sld.curesearchgate.net

| Parameter | Variation | Outcome |

| Solvent | Diethyl ether, n-hexane, dichloromethane, ethyl acetate (B1210297) | Dichloromethane provided the highest yield (88.86%). sld.cu |

| Molar Ratio (Acid:CDI) | 1:1.0 to 1:1.4 | A ratio of 1:1.2 resulted in the highest yield (93.68%). sld.cu |

| Molar Ratio (Acid:Amine) | 1:1.5 to 1:3.5 | A ratio of 1:2.0 achieved the optimal yield (94.03%). sld.cu |

Table 2: Optimization of Reaction Parameters for DEET Synthesis Using CDI. sld.cu

Similarly, in catalyst-driven reactions, parameters such as catalyst loading and temperature are critical. For a copper-MOF catalyzed oxidative amidation, increasing the reaction temperature from 25 °C to 65 °C dramatically improved the product yield from 35% to 75% within a shorter reaction time. nih.gov These examples underscore the importance of systematic optimization in developing robust and efficient synthetic protocols for benzamides.

Scalability and Industrial Feasibility of Synthesis Routes

The industrial production of this compound demands synthesis routes that are not only efficient in terms of yield but also scalable, cost-effective, and environmentally sustainable. The feasibility of scaling a laboratory procedure to an industrial process depends on factors such as reagent cost and toxicity, reaction conditions (temperature and pressure), process complexity, waste generation, and ease of product purification. Several synthetic methodologies have been evaluated for their industrial applicability.

Traditional Acylation via Acid Chlorides

The most conventional method for synthesizing this compound involves the conversion of a benzoic acid derivative to its corresponding acid chloride, followed by amidation with diethylamine. This is typically achieved by treating the carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides. sld.curesearchgate.net

While effective on a laboratory scale, this route presents significant challenges for industrial production. sld.cu Key drawbacks include:

Use of Hazardous Reagents : Chlorinating agents such as thionyl chloride are highly toxic, corrosive, and react with moisture, requiring specialized handling and equipment. sld.cugoogle.com

Waste Generation : The reaction produces acidic and often gaseous by-products like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are environmentally hazardous and necessitate costly scrubbing and waste treatment facilities. google.comgoogle.com

Purification Complexity : The final product often requires purification by vacuum distillation or column chromatography to remove impurities, adding to the complexity and operational cost of the process. sld.cu

Energy Consumption : Some variations of this method require high temperatures, increasing energy costs for large-scale batches. sld.cugoogle.com

These factors contribute to a lower economic yield and significant environmental concerns, making the traditional acid chloride route less feasible for modern, large-scale industrial synthesis. sld.cugoogle.com

Improved One-Pot Synthesis Routes

One such improved route utilizes 1,1'-carbonyl-diimidazole (CDI) to activate the carboxylic acid in-situ. sld.cu This method involves reacting m-toluic acid (a closely related starting material) with CDI, followed by the addition of diethylamine. The entire procedure is carried out in a single reactor. This process is considered easily scalable and industrially feasible due to several advantages:

High Efficiency : The reaction proceeds with high yields, typically between 94-95%. sld.cu

Mild Conditions : The reaction is carried out at low temperatures (35-40 °C). sld.cu

Simplified Purification : The by-products are water-soluble and can be easily removed through a simple liquid-liquid extraction, eliminating the need for energy-intensive distillation or chromatography. sld.cu

Reduced Toxicity : It avoids the use of highly toxic and corrosive chlorinating agents. sld.cu

Shorter Process Time : The total time for the synthesis is significantly reduced compared to older methods. sld.cu

Table 1: Optimization of the CDI One-Pot Synthesis sld.cu Interactive data table showing the effect of reactant molar ratios on product yield.

| Entry | Molar Ratio (m-toluic acid : CDI) | Molar Ratio (m-toluic acid : diethylamine) | Yield (%) |

|---|---|---|---|

| 1 | 1 : 1.0 | 1 : 3.0 | 88.54 |

| 2 | 1 : 1.1 | 1 : 3.0 | 90.15 |

| 3 | 1 : 1.2 | 1 : 3.0 | 93.68 |

| 4 | 1 : 1.3 | 1 : 3.0 | 92.53 |

| 5 | 1 : 1.2 | 1 : 1.5 | 91.27 |

| 6 | 1 : 1.2 | 1 : 2.0 | 94.03 |

Continuous Flow Synthesis via Fixed-Bed Catalysis

For large-volume industrial production, continuous manufacturing processes are often superior to batch processes. A patented method describes a one-step synthesis of N,N-diethyl-m-methylbenzamide using a fixed-bed catalytic reactor. google.com In this process, m-methyl benzoic acid and diethylamine are first reacted to form a salt complex, which is then continuously fed through a heated fixed-bed catalyst to undergo dehydration. google.com

The industrial feasibility of this technology is high due to:

Process Intensification : It employs a short, continuous technological process. google.com

High Performance : The method achieves high conversion rates, good selectivity, and high yields. google.com

Sustainability : The catalyst is reproducible and can be recycled, and the process generates a minimal amount of waste gas, water, and residues. google.com

Table 2: Key Parameters for Fixed-Bed Catalytic Synthesis google.com Interactive data table summarizing the operational parameters for the continuous flow synthesis.

| Parameter | Range |

|---|---|

| Molar Ratio (Acid : Amine) | 1.0 : 1.0-15.0 |

| Mass Velocity | 0.1 h⁻¹ to 20.0 h⁻¹ |

| Reaction Temperature | 60 °C to 550 °C |

Single-Pot Carbamoyl Chloride Route

Another scalable process involves the direct reaction of a carboxylic acid with N,N-diethylcarbamoyl chloride in the presence of an organic tertiary base, such as tributylamine or triethylamine. google.com This single-pot process is noted for its simplicity, speed, and high efficiency, making it suitable for bulk industrial production. google.com

Key advantages that enhance its industrial feasibility include:

High Yield and Purity : The process consistently delivers high yields (97-98%) and produces a product with high purity (>99.5%). google.com

Energy and Time Savings : Reactions are rapid, often completing in 15-25 minutes at room temperature, which significantly saves energy and time. google.com

Minimal Waste : The process has a minimum effluent load, reducing the environmental impact and costs associated with waste management. google.com

Scalability : The procedure is explicitly described as being easily scalable for bulk or industrial production. google.com

Table 3: Yields from the Single-Pot Carbamoyl Chloride Process google.com Interactive data table showing high yields for N,N-disubstituted carboxamides using this method.

| Carboxylic Acid | Base | Product | Yield (%) |

|---|---|---|---|

| Phenyl Acetic Acid | 1-Methylimidazole | N,N-Diethyl-2-phenyl acetamide | 98 |

| Benzoic Acid | Tributylamine | N,N-Diethyl benzamide (B126) | 98 |

Molecular and Supramolecular Architecture of N,n Diethylbenzamide

Conformational Analysis and Stereochemistry Considerations

The molecular structure of N,N-Diethylbenzamide, characterized by a central benzamide (B126) core with two ethyl substituents on the nitrogen atom, allows for a degree of conformational flexibility. The rotation around the C-N amide bond and the C-C bonds within the ethyl groups gives rise to various possible conformers. The planarity of the amide group, a result of delocalization of the nitrogen lone pair into the carbonyl group, is a key stereochemical feature. However, steric hindrance between the ethyl groups and the benzene (B151609) ring can lead to deviations from ideal planarity.

Polymorphism and Solid-State Characteristics of this compound and Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. While specific polymorphic forms of this compound have not been extensively documented in publicly available literature, the study of related benzamides provides valuable insights into its potential solid-state behavior.

Identification and Characterization of Crystalline Forms

The identification and characterization of different crystalline forms of a compound are typically achieved through techniques such as single-crystal and powder X-ray diffraction (XRD), which provide detailed information about the unit cell parameters and atomic arrangement. For the related compound 2-benzoyl-N,N-diethylbenzamide, multiple polymorphic forms have been identified and their crystal structures determined. For example, Form I crystallizes in the chiral space group P2₁2₁2₁, while Forms II and III are monoclinic and crystallize in the same space group but with different β angles. mdpi.com

Table 1: Crystallographic Data for Polymorphs of 2-Benzoyl-N,N-diethylbenzamide

| Parameter | Form I | Form II | Form III |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |

| a (Å) | 10.937 | 13.635 | 13.629 |

| b (Å) | 13.987 | 8.442 | 8.480 |

| c (Å) | 9.896 | 26.572 | 26.626 |

| β (°) | 90 | 90.97 | 103.25 |

This table is based on data for a related compound and is for illustrative purposes.

Influence of Crystallization Conditions on Polymorph Formation

The formation of a specific polymorph can be highly sensitive to the crystallization conditions, including the choice of solvent, temperature, cooling rate, and the presence of impurities. For 2-benzoyl-N,N-diethylbenzamide, different polymorphs were obtained through recrystallization from various solvents, demonstrating the crucial role of the solvent in directing the crystallization pathway. mdpi.com The kinetics of nucleation and crystal growth are influenced by solute-solvent interactions, which can stabilize different molecular conformations or packing arrangements, leading to the formation of distinct crystalline forms.

Thermal Behavior and Phase Transitions

The thermal properties of the different polymorphic forms of a compound are distinct. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the melting points, enthalpies of fusion, and thermal stability of crystalline solids. In the case of 2-benzoyl-N,N-diethylbenzamide, thermal analysis revealed that one of its forms (Form II) is stable at room temperature and upon heating to its melting point. Interestingly, upon reheating after melting and cooling, a phase transition to a fourth polymorphic form (Form IV) was observed. mdpi.com This highlights the complex thermal landscape that can exist for benzamide derivatives.

Intermolecular Interactions and Crystal Packing Arrangements

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In N,N-disubstituted benzamides that lack the traditional N-H donor for hydrogen bonding, weaker C-H···O and C-H···π interactions often play a significant role in stabilizing the crystal structure.

The crystal packing of the different polymorphs of 2-benzoyl-N,N-diethylbenzamide showcases the diversity of these interactions. While the molecular conformations within two of its polymorphs (Forms II and III) are similar, their long-range packing arrangements differ. mdpi.com In contrast, significant differences in both conformation and packing are observed when comparing these to another form (Form I). mdpi.com These variations in intermolecular interactions are directly responsible for the different physical properties of the polymorphs. The study of these packing motifs in related structures provides a framework for understanding how this compound molecules might arrange themselves in the solid state to achieve maximum stability.

Biological Activity and Pharmacological Research of N,n Diethylbenzamide and Its Derivatives

Efficacy Studies in Vector Control Research

N,N-Diethylbenzamide, a prominent active ingredient in commercially available insect repellents, has been the subject of extensive research to validate its efficacy in preventing bites from disease-carrying arthropods.

Laboratory and field studies have demonstrated the significant repellent capabilities of this compound against various mosquito species. In one study, a cream formulation containing 12% this compound was tested against Anopheles stephensi and Aedes aegypti. Complete (100%) protection against An. stephensi was achieved at an application dose of 10 mg/cm², while a dose of 12 mg/cm² was required for 100% protection against Ae. aegypti in laboratory settings nih.govresearchgate.net. Field trials further confirmed its high efficacy, providing 100% protection from Anopheles mosquitoes for up to 11 hours and approximately 6 hours of protection against Ae. aegypti nih.govresearchgate.net.

Another study evaluating a 15% this compound formulation found it provided a Complete Protection Time (CPT) of 5 hours against Anopheles gambiae in the lab when applied at 2 mg/cm² nih.gov. In field trials, this application rate resulted in a CPT of about 6 hours with over 90% protection against both Anopheles arabiensis and Culex quinquefasciatus nih.gov. Research has consistently shown that this compound is a highly effective synthetic mosquito repellent dipterajournal.com.

Table 1: Repellent Efficacy of this compound Formulations Against Mosquito Vectors

| Formulation | Mosquito Species | Application Dose | Protection Duration/Efficacy | Study Setting |

|---|---|---|---|---|

| 12% this compound Cream | Anopheles stephensi | 10 mg/cm² | 100% protection for up to 11 hours | Lab & Field |

| 12% this compound Cream | Aedes aegypti | 12 mg/cm² | 100% protection (Lab); ~6 hours (Field) | Lab & Field |

| 15% this compound (TRIG) | Anopheles gambiae | 1.25 g (~2 mg/cm²) | 5 hours (Complete Protection Time) | Laboratory |

| 15% this compound (TRIG) | Anopheles arabiensis | 1.25 g (~2 mg/cm²) | ~6 hours (Complete Protection Time) | Field |

| 15% this compound (TRIG) | Culex quinquefasciatus | 1.25 g (~2 mg/cm²) | ~6 hours (Complete Protection Time) | Field |

The performance of this compound is frequently benchmarked against N,N-diethyl-3-methylbenzamide (DEET), which is often considered the gold standard for insect repellents nih.gov. Multiple studies have concluded that the efficacy of this compound is comparable to that of DEET.

In a comparative study, a 12% this compound cream and a 12% DEET cream were tested on human volunteers. The results showed no statistically significant difference in the percentage of protection against mosquito bites between the two creams at equivalent doses nih.govresearchgate.net. In field trials against Anopheles mosquitoes, both creams provided complete protection for up to 11 hours. Against Ae. aegypti, the this compound cream provided protection for about 6.2 hours, while the DEET cream protected for 6.75 hours ijmr.org.in.

Similarly, another study compared a 15% this compound product (TRIG) with a 20% DEET product. In field conditions, both repellents achieved over 90% protection against An. arabiensis and Cx. quinquefasciatus, with a Complete Protection Time of approximately 6 hours for both nih.govresearchgate.net. The performance of the two products was found to be comparable nih.govresearchgate.net.

Table 2: Comparative Efficacy of this compound (DEBA) and N,N-diethyl-3-methylbenzamide (DEET)

| Mosquito Species | DEBA Formulation | DEET Formulation | Comparative Finding |

|---|---|---|---|

| Anopheles stephensi | 12% Cream | 12% Cream | No statistically significant difference in protection nih.govresearchgate.net. |

| Aedes aegypti | 12% Cream | 12% Cream | Protection times of ~6.2 hours (DEBA) vs. ~6.75 hours (DEET) ijmr.org.in. |

| Anopheles arabiensis | 15% (TRIG) | 20% | Both achieved >90% protection for ~6 hours nih.govresearchgate.net. |

| Culex quinquefasciatus | 15% (TRIG) | 20% | Both achieved >90% protection for ~6 hours nih.govresearchgate.net. |

The duration of protection afforded by this compound is not absolute and is influenced by several key factors observed in experimental studies.

Application Concentration: The dose or concentration of the repellent applied to the skin is a critical factor. Studies show that higher application doses are required for complete protection against certain mosquito species. For instance, 100% protection against An. stephensi was achieved with a 10 mg/cm² dose of a 12% cream, but a higher dose of 12 mg/cm² was needed for the same level of protection against Ae. aegypti nih.govresearchgate.net. This indicates that for more aggressive day-biting mosquitoes like Aedes, a higher concentration may be necessary for complete protection nih.govresearchgate.net.

Vector Species: The species of arthropod vector significantly impacts repellent efficacy. Research has consistently shown that this compound provides a much longer duration of protection against Anopheles mosquitoes (up to 11 hours) compared to Aedes aegypti (approximately 6 hours) under similar field conditions nih.govresearchgate.net. The feeding behavior and physiology of different mosquito species contribute to this variation nih.gov.

Formulation: The way a repellent is formulated can extend its duration of action nih.gov. A specialized formulation of DEET, a compound closely related to this compound, was shown to be highly effective in preventing tick attachment for up to 72 hours, significantly longer than the standard formulation researchgate.net. This highlights the role of formulation in prolonging repellent effects by controlling evaporation and absorption rates nih.gov.

Investigation of Therapeutic Applications of Benzamide (B126) Derivatives

Beyond vector control, derivatives of the core benzamide structure are being explored for a range of therapeutic applications, including antimicrobial and anticancer treatments.

Benzamide derivatives have been identified as potent antimicrobial agents nanobioletters.com. In a study focused on the synthesis of novel benzamide compounds, several derivatives demonstrated significant antibacterial activity. The research highlighted that amide derivatives of benzoic acids possess a wide range of pharmacological effects, including antibacterial and antifungal properties nanobioletters.com. For instance, one synthesized compound showed excellent activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively nanobioletters.com.

Table 3: Antibacterial Activity of Selected N-Benzamide Derivatives

| Compound | Test Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 5a | Bacillus subtilis | 25 | 6.25 |

| 5a | Escherichia coli | 31 | 3.12 |

| 6b | Escherichia coli | 24 | 3.12 |

| 6c | Bacillus subtilis | 24 | 6.25 |

Data sourced from a study on the synthesis and antimicrobial activity of N-benzamide derivatives nanobioletters.com.

The benzamide scaffold is a key structural feature in the development of new anticancer agents nih.gov. Researchers have designed and synthesized novel benzamide derivatives that exhibit potent antitumor activities.

One series of N-benzylbenzamide derivatives was developed as tubulin polymerization inhibitors. One particular compound from this series, 20b, demonstrated significant antiproliferative activity against several cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 12 to 27 nM nih.gov. Further investigation showed this compound could significantly inhibit tumor growth in a mouse model nih.gov.

In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential. Two derivatives, 4e and 4f, showed good activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values between 7.5 and 11.1 µM nih.gov. Computational studies suggested these compounds bind with high affinity to the ABL1 kinase protein, a target in cancer therapy nih.gov.

Table 4: Anticancer Activity of Selected Benzamide Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 Value |

|---|---|---|---|

| N-benzylbenzamide | 20b | Various | 12 - 27 nM nih.gov |

| Imidazole-based N-phenylbenzamide | 4f | Lung (A549) | 7.5 µM nih.gov |

| Imidazole-based N-phenylbenzamide | 4f | Cervical (HeLa) | 9.3 µM nih.gov |

| Imidazole-based N-phenylbenzamide | 4f | Breast (MCF-7) | 8.9 µM nih.gov |

Anti-inflammatory and Antiviral Activities

While this compound itself is primarily known as an insect repellent, research into its broader chemical family, the benzamides, has identified derivatives with significant biological activities. Studies have shown that certain N-substituted benzamides possess anti-inflammatory properties. For instance, metoclopramide and 3-chloroprocainamide have demonstrated dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-alpha) in mice. nih.gov This anti-inflammatory action is believed to occur through the inhibition of the transcription factor NF-kappaB, a key regulator of the inflammatory response. nih.gov

In the realm of antiviral research, derivatives of the core benzamide structure have also shown promise. A study focused on novel N-phenylbenzamide derivatives identified compounds with in vitro activity against Enterovirus 71 (EV 71), the causative agent of hand, foot, and mouth disease. nih.govresearchgate.netmdpi.com One particular derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e), was found to be active against various EV 71 strains with IC50 values in the low micromolar range, suggesting its potential as a lead compound for the development of new anti-enteroviral drugs. nih.govmdpi.com

Role as Enzyme Inhibitors in Biochemical Research

The benzamide scaffold is a recurring motif in the design of enzyme inhibitors, which are crucial tools in biochemical research and drug development. Derivatives of this compound have been investigated for their ability to selectively target and inhibit specific enzymes.

One area of research has focused on ectonucleotidases. A series of synthesized sulfamoyl-benzamide derivatives were screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in various pathological processes, including thrombosis and inflammation. The study identified several compounds that potently and selectively inhibited different isoforms of h-NTPDase. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a potent and selective inhibitor of h-NTPDase8, while other derivatives showed high potency for h-NTPDase1 and h-NTPDase3. nih.gov

Furthermore, other N-substituted benzamide derivatives have been evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. A series of derivatives designed based on the HDAC inhibitor Entinostat (MS-275) showed anti-proliferative activity against several cancer cell lines. Molecular docking simulations suggested that these compounds interact with HDAC2 and HDAC8. researchgate.net While N,N-diethyl-m-toluamide (DEET), a related compound, has been shown to increase the synthesis of the detoxifying enzyme glutathione S-transferase (GST) in mosquito cells, this represents a regulatory role rather than direct inhibition. researchgate.net

Modulation of Biological Receptors by this compound Analogs

Analogs of this compound have been the subject of significant pharmacological research, particularly as modulators of opioid receptors. These studies have led to the discovery of compounds with high affinity and selectivity, primarily targeting the delta opioid receptor.

Delta Opioid Receptor Agonism

Research into this compound analogs has produced a novel class of potent and highly selective delta opioid receptor agonists. nih.govacs.org A key example is the compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (designated as 6a) . This compound was found to bind with high affinity to the delta opioid receptor, exhibiting an IC50 value of 0.87 nM, and to act as a full agonist. nih.gov These compounds were developed from the structure of SNC-80, a known delta opioid agonist, by replacing its piperazine ring with a piperidine (B6355638) ring containing an exocyclic double bond. nih.gov

Another significant analog is ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide) , which was identified through screening and subsequent lead optimization. ADL5859 is a potent, selective, and orally bioavailable delta opioid receptor agonist that was selected as a clinical candidate for pain treatment. nih.govacs.org

Mu Opioid Receptor Interactions and Selectivity

A critical aspect of the pharmacological profile of these this compound analogs is their exceptional selectivity for the delta opioid receptor over the mu opioid receptor. nih.gov The mu receptor is the primary target for traditional opioid analgesics like morphine and is associated with side effects such as respiratory depression and dependence.

The compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) demonstrated extremely high selectivity, with a mu/delta selectivity ratio of 4370. nih.gov This high degree of selectivity is a desirable characteristic in the development of novel analgesics, as it may offer a way to separate pain relief from the undesirable side effects mediated by the mu opioid receptor. wikipedia.org The development of such delta-selective agonists represents a promising therapeutic strategy for pain management. nih.gov

Ligand-Receptor Binding and Potency Assessment

The potency and binding affinity of this compound analogs at opioid receptors have been thoroughly assessed using various in vitro pharmacological methods, including radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor, providing quantitative data on binding affinity, typically expressed as an IC50 or Ki value.

The high potency of these analogs is evident from their nanomolar and sub-nanomolar binding affinities for the delta opioid receptor. nih.gov The structure-activity relationship (SAR) studies indicate that the novel series of compounds based on the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide scaffold appear to interact with delta opioid receptors in a manner similar to the reference compound SNC-80. nih.govacs.org

The table below summarizes the binding and selectivity data for key this compound analogs.

| Compound Name | Structure | δ-Opioid Receptor IC50 (nM) | μ/δ Selectivity Ratio |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | A piperidine derivative with an exocyclic carbon-carbon double bond. | 0.87 | 4370 |

| ADL5859 | A spirocyclic piperidine derivative. | Potent (specific value not cited in provided text) | Selective for δ-opioid receptor |

Mechanistic Elucidation of N,n Diethylbenzamide S Biological Effects

Molecular Mechanisms of Repellency in Arthropods

The primary mode of action for N,N-Diethylbenzamide as an insect repellent is believed to occur through its interaction with the arthropod olfactory system. While direct research on this compound is limited, extensive studies on its close structural analog, N,N-Diethyl-meta-toluamide (DEET), provide significant insights into the likely molecular mechanisms. This compound was identified as a highly effective repellent, capable of repelling mosquitoes for over three hours when applied to skin and for ten days on cloth, though it was noted to cause skin irritation. nih.gov This led to the development of its derivative, DEET. nih.gov The mechanistic hypotheses for DEET's repellency, which are likely shared by this compound, involve complex interactions with the insect's chemosensory apparatus.

Odorant Receptor Modulation Hypotheses in Related Repellents

Research on DEET suggests that it modulates the activity of odorant receptors (ORs), the proteins responsible for detecting volatile chemical cues in the environment. researchgate.netnih.gov These receptors are located on the dendrites of olfactory receptor neurons (ORNs). nih.gov The interaction of repellents like DEET with ORs can be complex, exhibiting both agonistic (activating) and antagonistic (inhibiting) effects depending on the specific receptor and the presence of other odorants. researchgate.netnih.gov

Two primary hypotheses explain the repellent action of compounds like DEET at the level of odorant receptors:

"Confusant" Hypothesis: This theory posits that the repellent interferes with the normal recognition of host odors by the insect's ORs. nih.gov By binding to the ORs, the repellent may prevent attractant molecules from activating the receptor, thus "masking" the scent of the host. Studies on DEET have shown that it can inhibit the response of ORs to known attractants. nih.gov

"Stimulus" or "Smell and Avoid" Hypothesis: This model suggests that the repellent itself is detected by specific ORs, triggering a direct aversive behavioral response. nih.govresearchgate.net In this scenario, the insect perceives the repellent as an unpleasant or threatening odor and actively moves away from it. Research has identified specific ORs in mosquitoes and other insects that are activated by DEET, lending support to this hypothesis. nih.gov

For instance, in the common bed bug, Cimex lectularius, high doses of DEET are required to activate olfactory receptor neurons. nih.gov Functional studies have identified at least three DEET-sensitive odorant receptors in this species. nih.gov

Sensory Disruption via Chemoreceptor Interactions in Related Repellents

The repellent effects of compounds like this compound are not limited to distant olfactory cues but also involve contact chemoreception. The interaction with chemoreceptors upon direct contact can lead to aversive responses. While the specific chemoreceptors that mediate repellency upon contact for DEET are still being fully elucidated, it is a recognized mode of action. researchgate.net

In Drosophila melanogaster, the ionotropic receptor Ir40a has been identified as a potential chemosensor for DEET. researchgate.net Furthermore, electrophysiological studies on various mosquito appendages, including the antennae, mouthparts, tarsi, and wings, have demonstrated that they can sense chemicals in a gaseous form, and different appendages exhibit varying response patterns to repellent and attractant compounds. This suggests a broad interaction of repellents with chemoreceptors across the insect's body.

Gene Expression Modulation (e.g., Glutathione S-Transferase Induction) in Related Repellents

Exposure to xenobiotic compounds, including insect repellents, can induce changes in gene expression within the insect, particularly genes involved in detoxification pathways. One such group of enzymes is the Glutathione S-transferases (GSTs).

Research on DEET has demonstrated that it can increase the synthesis of Glutathione S-transferase in cultured cells of the mosquito Aedes albopictus. researchgate.net Specifically, DEET was found to induce the homolog of the Aedes aegypti GST, class theta. researchgate.net This induction of GST activity suggests a cellular response to the presence of the repellent that extends beyond the initial sensory perception. researchgate.net GSTs are known to be involved in the detoxification of a wide range of foreign compounds, and their upregulation may be a mechanism for the insect to mitigate the physiological stress caused by the repellent. researchgate.net

Table 1: Effects of Related Repellent DEET on Gene Expression

| Cell Line | Compound | Effect | Induced Protein | Reference |

| Aedes albopictus | N,N-Diethyl-meta-toluamide (DEET) | Increased synthesis of a 25-kDa protein | Glutathione S-transferase (GST), class theta homolog | researchgate.net |

Cellular and Subcellular Interactions in Biological Systems

The biological effects of this compound and related compounds extend to the cellular and subcellular levels, impacting fundamental neuronal processes.

Ion Channel Modulation (e.g., Na+ and K+ Channels)

Studies on the neurotoxic effects of DEET have revealed its ability to modulate the function of ion channels, which are critical for the generation and propagation of nerve impulses. Specifically, DEET has been shown to block both sodium (Na+) and potassium (K+) channels in patch-clamped rat cortical neurons, with IC50 values in the micromolar range. plos.orgresearchgate.net This ion channel blocking action may contribute to the neurophysiological effects observed with DEET exposure. plos.orgresearchgate.net While this research was conducted on mammalian neurons, it suggests a potential mechanism of action that could also be relevant in arthropod neuronal systems. The disruption of normal ion flow across the neuronal membrane can lead to altered excitability and signaling.

Neurophysiological Responses and Synaptic Targets (e.g., Octopaminergic System)

The insect nervous system utilizes various neurotransmitters to regulate physiological processes and behavior. The octopaminergic system, which uses octopamine as its primary neurotransmitter, is a key target for some neuroactive compounds.

Research has provided strong evidence that DEET targets the octopaminergic system in insects. plos.org Neurophysiological recordings have shown that DEET has excitatory effects on the central nervous system of housefly larvae. plos.orgresearchgate.net This neuroexcitation can be completely blocked by phentolamine, a known antagonist of octopamine receptors. plos.orgresearchgate.net Furthermore, DEET has been found to increase intracellular free calcium via octopamine receptors in cultured insect cells (Sf21), an effect that is also blocked by phentolamine. plos.orgresearchgate.net These findings strongly suggest that DEET's neurotoxicity in insects is mediated, at least in part, through the activation of octopamine receptors. plos.org

Table 2: Neurophysiological Effects of the Related Repellent DEET

| System | Effect | Antagonist | Mechanism | Reference |

| Housefly Larval Central Nervous System | Neuroexcitation (EC50: 120 µM) | Phentolamine | Activation of octopaminergic pathways | plos.orgresearchgate.net |

| Sf21 Insect Cells | Increased internal free calcium | Phentolamine | Activation of octopamine receptors | plos.orgresearchgate.net |

| Rat Cortical Neurons | Blockade of Na+ and K+ channels (IC50 in µM range) | Not Applicable | Direct ion channel modulation | plos.orgresearchgate.net |

Mechanistic Basis of Other Pharmacological Activities (e.g., Antimicrobial, Anticancer)

While primarily known as an insect repellent, this compound and its close structural analog N,N-diethyl-m-toluamide (DEET) have been investigated for other biological effects, notably antimicrobial and anticancer activities. The mechanisms underlying these effects are multifaceted and distinct from the compound's repellent actions.

Antimicrobial Activity

N,N-diethyl-m-toluamide (DEET) has demonstrated a broad spectrum of antimicrobial properties, exhibiting activity against various bacteria, yeasts, and fungi. nih.gov Research indicates that yeasts and fungi, in particular, show greater susceptibility to DEET compared to bacteria. nih.gov While the precise molecular mechanisms of its antimicrobial action are not fully elucidated, several key observations have been made. nih.gov

Bacterial Degradation and Interaction:

One identified mechanism of interaction in bacteria involves enzymatic degradation. The bacterium Pseudomonas putida is capable of utilizing DEET as its sole carbon source. This is achieved through the action of a specific enzyme known as DEET hydrolase. ethz.ch This enzyme catalyzes the cleavage of the amide bond in the DEET molecule, breaking it down into 3-methylbenzoate (B1238549) and diethylamine (B46881). ethz.ch These metabolites are then further processed by the bacterium's metabolic pathways. ethz.ch The identification of a specific bacterial enzyme that acts on the DEET molecule provides a direct biochemical basis for its interaction with certain bacteria.

Antifungal and Anticandidal Effects:

The antifungal and anticandidal properties of DEET have been noted, though the mechanistic details are less clear. nih.gov It is known that some fungi can also biodegrade DEET, suggesting enzymatic interactions similar to those in bacteria. orst.edu For instance, the fungus Cunninghamella elegans is known to metabolize DEET. researchgate.net The fungistatic activity of some amide compounds has been linked to the inhibition of essential enzymes, such as those involved in cell wall synthesis, or by binding to critical membrane components like ergosterol. However, direct evidence for these specific mechanisms for this compound or DEET is still an area of ongoing research.

Table 1: Antimicrobial Spectrum of N,N-diethyl-m-toluamide (DEET)

| Microorganism Type | Observed Effect | Notes |

|---|---|---|

| Bacteria | Antibacterial properties observed. nih.gov | Generally less susceptible than fungi and yeasts. nih.gov |

| Yeast | Anticandidal properties observed. nih.gov | More susceptible to DEET than bacteria. nih.gov |

| Fungi | Antifungal properties observed. nih.gov | Some species can biodegrade DEET. orst.edu |

Anticancer Activity (Pro-Angiogenic Mechanism)

Contrary to having a direct therapeutic anticancer effect, studies on the closely related compound DEET indicate that it possesses pro-angiogenic properties, which can potentially promote tumor growth by facilitating the formation of new blood vessels. nih.govlongdom.orgresearchgate.net This activity is primarily mediated through the cholinergic system, specifically by interacting with the M3 muscarinic acetylcholine receptor. nih.govlongdom.orgcore.ac.uk

The mechanism is twofold:

Inhibition of Acetylcholinesterase (AChE): DEET has been shown to inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). nih.govnih.gov This inhibition leads to an increased local concentration and bioavailability of acetylcholine in the vicinity of endothelial cells. nih.govresearchgate.net

Allosteric Modulation of the M3 Muscarinic Receptor: DEET acts as an allosteric modulator of the M3 muscarinic receptor on endothelial cells. nih.govlongdom.orgresearchgate.net This means it binds to a site on the receptor that is different from the acetylcholine binding site, and this binding enhances the receptor's response to acetylcholine. nih.gov

The combination of increased acetylcholine availability and the sensitization of the M3 receptor leads to the activation of downstream signaling pathways that promote angiogenesis. nih.gov Key cellular and molecular effects of this activation include:

Increased Endothelial Cell Activity: Stimulation of endothelial cell proliferation, migration, and adhesion, which are all critical steps in the formation of new blood vessels. nih.govlongdom.org

Enhanced Nitric Oxide (NO) Production: The activation of the M3 receptor pathway leads to an increase in the production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and angiogenesis. longdom.orgnih.govbohrium.com

Upregulation of Vascular Endothelial Growth Factor (VEGF): DEET has been shown to increase the expression of VEGF in endothelial cells. longdom.orgsentonpharm.com VEGF is a potent signaling protein that stimulates the formation of blood vessels. nih.gov

Pharmacological inhibition of the M3 receptor or its genetic silencing has been demonstrated to abrogate these pro-angiogenic effects of DEET, confirming the central role of this receptor in the observed mechanism. nih.govlongdom.org

Table 2: Mechanistic Details of the Pro-Angiogenic Effects of N,N-diethyl-m-toluamide (DEET)

| Molecular Target/Process | Effect of DEET | Consequence |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition nih.govnih.gov | Increased bioavailability of acetylcholine nih.govresearchgate.net |

| M3 Muscarinic Receptor | Acts as an allosteric modulator nih.govresearchgate.net | Enhanced receptor signaling nih.gov |

| Endothelial Cells | Increased proliferation, migration, and adhesion nih.govlongdom.org | Promotion of new blood vessel formation |

| Nitric Oxide (NO) Production | Increased longdom.orgbohrium.com | Vasodilation and angiogenic signaling |

| Vascular Endothelial Growth Factor (VEGF) Expression | Increased longdom.orgsentonpharm.com | Stimulation of vasculogenesis and angiogenesis |

Structure Activity Relationship Sar and Computational Studies for N,n Diethylbenzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies for N,N-Diethylbenzamide and its analogs have been instrumental in creating a bridge between the compound's physicochemical properties and its repellent function. These models provide a quantitative framework for understanding how specific molecular features influence biological outcomes.

Correlation of Structural Features with Repellent Potency and Volatility

The effectiveness of a topical insect repellent like this compound is intrinsically linked to its volatility and its molecular electronic properties. For a repellent to be effective, it must be volatile enough to form a protective vapor barrier above the skin, yet not so volatile that its duration of action is impractically short. researchgate.net QSAR studies on analogs of N,N-diethyl-m-toluamide (DEET), a closely related compound, have shown that repellent potency is not governed by a single electronic property but rather by a combination of factors. researchgate.net

Key electronic properties that correlate with repellent efficacy, measured by protection time, include:

Van der Waals surface electrostatic potential: The electrostatic potential at the surface of the molecule, particularly around the amide nitrogen and oxygen atoms, plays a role in receptor interaction.

Atomic charge: The partial charge on the amide nitrogen atom is another critical descriptor.

These studies indicate that for a compound to be an effective repellent, a specific combination of these electronic properties is necessary, highlighting a complex multi-parameter relationship. researchgate.net

Table 1: Key Physicochemical Descriptors in QSAR Models for Repellency

| Descriptor | Influence on Repellency | Rationale |

| Volatility | Must be within an optimal range. | Too high leads to short duration; too low prevents formation of a vapor barrier. researchgate.net |

| Surface Electrostatic Potential | Values near amide N and O atoms are critical. | Influences molecular recognition and binding at the insect's receptor site. researchgate.net |

| Atomic Charge at Amide N | Must be optimized. | Affects the strength and nature of the ligand-receptor interaction. researchgate.net |

| Dipole Moment | Must be within an optimal range. | Overall molecular polarity affects interactions with the biological target. researchgate.net |

Predictive Models for Biological Activities of Benzamide (B126) Derivatives

Computational methods, particularly QSAR and 3D-QSAR, have proven to be effective tools for developing predictive models for the biological activities of benzamide derivatives, including insect repellency. researchgate.net These models are built upon training sets of compounds with known activities and are used to predict the efficacy of novel, untested molecules.

For instance, a machine learning-based model has been developed using physicochemical features to predict the repellency of compounds relative to DEET. elifesciences.org Such models can screen vast chemical libraries to identify new potential repellents. The general approach involves calculating a wide range of mathematical structural descriptors for a series of related compounds and then using statistical methods to find the best correlation with their biological activity. researchgate.net While many QSAR studies on benzamides focus on other activities like anticancer or antidiabetic properties, the principles are directly transferable to designing new repellents based on the this compound scaffold.

Ligand-Receptor Interaction Analysis

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Computational techniques like molecular docking and pharmacophore modeling provide insights into these interactions, guiding the development of more effective and selective compounds.

Molecular Docking Simulations for Target Binding

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing information on binding affinity and the specific interactions that stabilize the complex. For this compound and its analogs, the primary targets for repellency are insect olfactory receptors (ORs) and odorant-binding proteins (OBPs). nih.govchemconnections.org

Studies have identified that DEET, a structural analog, acts on the highly conserved olfactory co-receptor OR83b (also known as Orco), suggesting a broad mechanism of action across different insect species. nih.govchemconnections.org Molecular docking studies have been performed to investigate the binding of DEET to the odorant binding protein of the malaria vector Anopheles gambiae (AgOBP1). scielo.br These simulations compare the binding mode and energy of the repellent to known mosquito attractants, revealing key amino acid residues in the binding site that are crucial for interaction. scielo.br Such studies help to understand how repellents might compete with or block the binding of attractants, thereby preventing the insect from locating its host.

Table 2: Examples of Molecular Docking Targets for Benzamide-based Repellents

| Target Protein | Organism | Purpose of Simulation | Key Findings |

| AgOBP1 (Odorant Binding Protein 1) | Anopheles gambiae | To compare the binding mode of DEET with potential repellents and attractants. | Revealed key features of the binding site important for designing new repellents. scielo.br |

| Olfactory Receptors (ORs) | Cimex lectularius (Bed Bug) | To identify specific ORs that are activated by DEET. | Functionally identified at least three DEET-sensitive odorant receptors (OR20, OR36, OR37). nih.gov |

| OR/ORco Complex | Various Insects | To understand how DEET interferes with the recognition of host odors. | DEET can inhibit the function of odorant receptors in response to certain human odors. nih.govnih.gov |

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For insect repellency, pharmacophore models have been developed based on the structures of DEET and other diverse repellent compounds. researchgate.net

A highly successful pharmacophore model for repellent activity consists of four key features:

Two Aliphatic Hydrophobic Sites: These interact with non-polar regions of the receptor.

One Aromatic Hydrophobic Site: This feature corresponds to the benzene (B151609) ring.

One Hydrogen-Bond Acceptor Site: This is typically the carbonyl oxygen of the amide group, which can form a hydrogen bond with the receptor. researchgate.net

This model demonstrates excellent correlation between the fit of a molecule to the pharmacophore and its experimentally determined protection time. researchgate.net Other models have focused on the similarity of stereoelectronic properties between DEET analogs and insect juvenile hormone, suggesting that negative electrostatic potential regions and a large distribution of hydrophobic areas are critical factors for receptor recognition. nih.govtaylorfrancis.com These validated pharmacophores serve as 3D search queries for screening chemical databases to discover novel repellent candidates. researchgate.nettaylorfrancis.com

Influence of Substituent Effects on Biological Activity

The biological activity of this compound can be significantly altered by adding or changing substituents on the benzamide scaffold. The nature, position, and size of these substituents influence the molecule's electronic properties, conformation, and steric profile, which in turn affects its interaction with biological targets.

For example, studies on various benzamide derivatives have shown that the steric properties of substituents can be critical. In one study on larvicidal activity, it was found that less bulky substitutions on the aniline (B41778) part of the molecule resulted in higher activity, likely by reducing steric hindrance at the target receptor. nih.gov In the context of this compound's conformation, di-ortho substitution on the benzene ring can enhance the barrier to internal rotation around the aryl-carbonyl bond, effectively altering the molecule's three-dimensional shape and how it presents itself to a receptor. researchgate.net The systematic modification of substituents is a cornerstone of SAR studies, allowing for the fine-tuning of a lead compound's activity and properties.

Ring-Substituted this compound Analogs

The exploration of this compound analogs with substituents on the benzene ring has been a subject of research to understand the relationship between chemical structure and repellent activity. Studies involving a series of these ring-substituted analogs have been conducted to investigate their potency as mosquito repellents in comparison to their chemical and physical properties. oup.com

Research into these analogs has demonstrated a general correlation between repellent potency and volatility. oup.com However, no direct correlation was found between repellency and other physical properties such as the relative partition coefficient or polarizability. oup.com Some of the synthesized ring-substituted analogs showed repellent potencies and durations of effectiveness that were comparable to N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. oup.comresearchgate.net It was noted, however, that the potency of a repellent did not consistently parallel its duration of effectiveness. oup.com

Further computational studies on DEET analogs have suggested that a single electronic property is not sufficient to predict repellent efficacy. Instead, a specific set of electronic properties is required for potent repellency. researchgate.net These properties include the van der Waals surface electrostatic potential near the amide nitrogen and oxygen atoms, the atomic charge at the amide nitrogen, and the dipole moment. For a compound to have high repellent activity, these properties must fall within optimal ranges. researchgate.net This multi-parameter requirement highlights the complexity of the structure-activity relationship in this class of compounds.

The position of the substituent on the benzene ring also plays a role in the activity of analogous compounds. For instance, in studies of other aromatic compounds, it has been observed that substituents at the 2- and 3-positions (ortho- and meta-) generally lead to more active compounds than those with substituents at the 4-position (para-). mdpi.commdpi.com

| Parameter Investigated | Finding | Source |

|---|---|---|

| Volatility | A general relationship with repellent potency was demonstrated. | oup.com |

| Partition Coefficient & Polarizability | No demonstrable correlation with repellency was found. | oup.com |

| Potency vs. Duration | Repellent potency did not parallel the duration of effectiveness. | oup.com |

| Electronic Properties | A set of specific electronic properties (e.g., electrostatic potential, atomic charge, dipole moment) is required for potent repellency. | researchgate.net |

Diastereoisomeric and Enantiomeric Considerations in Activity Profiles

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a significant impact on its biological activity. Molecules that are stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. mdpi.com This can be further divided into enantiomers (non-superimposable mirror images) and diastereoisomers (stereoisomers that are not mirror images). mdpi.com

In the context of insect repellents chemically related to this compound, stereochemistry is a critical factor influencing efficacy. For example, studies on chiral piperidine (B6355638) analogs, which share structural similarities, have revealed that different stereoisomers can exhibit markedly different activity levels. usda.govusda.gov

Computational and experimental studies on the diastereoisomers of the repellent AI3-37220, a piperidine analog, have shown that the specific configuration at the chiral centers is crucial for activity. usda.gov Molecular modeling and overlay studies of the lowest energy conformers of these diastereoisomers indicated that the presence of a chiral carbon atom adjacent to the nitrogen within the piperidine ring, specifically with an S configuration, is essential for the correct three-dimensional arrangement of the pharmacophore needed for effective repellent activity. usda.gov This highlights that one enantiomeric or diastereomeric form can be significantly more active than others. usda.gov The development of synthetic methods to produce optically active, single isomers is therefore of interest, as it allows for the use of the more potent form, potentially reducing the total amount of chemical needed. usda.gov

| Concept | Description | Relevance to Repellent Activity | Source |

|---|---|---|---|

| Stereoisomers | Compounds with the same molecular formula and sequence of bonded atoms but that differ in the three-dimensional orientations of their atoms in space. | Different stereoisomers of a repellent can have significantly different levels of biological activity. | mdpi.com |

| Chiral Centers | An atom in a molecule that is bonded to four different chemical groups, leading to the possibility of enantiomers. | The specific configuration (R or S) at a chiral center can be essential for effective interaction with biological receptors. | usda.gov |

| Pharmacophore | The three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. | The stereochemistry of a molecule determines the spatial arrangement of its pharmacophore, which is critical for repellent efficacy. | usda.gov |

Analytical and Bioanalytical Methodologies in N,n Diethylbenzamide Research

Sample Preparation and Extraction Strategies in Complex Matrices

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely employed sample preparation technique for the isolation and pre-concentration of N,N-Diethylbenzamide and its metabolites from complex matrices. This method is favored for its efficiency in sample cleanup and analyte enrichment, making it suitable for subsequent chromatographic analysis such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Current time information in Guadalupe County, US.

Recent advancements include online SPE coupled with HPLC-tandem mass spectrometry (LC-MS/MS), which streamlines the sample preparation process by integrating extraction directly with the analytical separation. This approach reduces manual handling and can improve throughput. An online SPE-HPLC-MS/MS method for quantifying this compound and its oxidative metabolites, N,N-diethyl-3-(hydroxymethyl)benzamide and 3-(diethylcarbamoyl)benzoic acid, in human urine demonstrated detection limits ranging from 0.1 to 1.0 ng/mL. wikipedia.orgwikipedia.org

Another innovative SPE technique is Magnetic Solid-Phase Extraction (MSPE), where magnetic microspheres (e.g., Fe3O4@MIL-100) are used as sorbents. This method simplifies the separation of the sorbent from the sample matrix using an external magnetic field. An MSPE-HPLC method developed for this compound in baby toilet water showed a linear range from 5 to 500 µg/L, good linearity (r² > 0.9998), and a limit of detection (LOD) of 1.5 µg/L. Both intra-day and inter-day precisions were less than 3% relative standard deviation (RSD). fishersci.ca

Table 1: Representative Solid Phase Extraction (SPE) Method Parameters and Performance for this compound

| Matrix | SPE Cartridge/Sorbent | Wash Solvent | Elution Solvent | Recovery (%) | LOQ/LOD | Precision (RSD%) | Reference |

| Dog & Human Plasma | C8 or C18 reversed-phase | Acetonitrile-ammonium acetate (B1210297) (10:90 v/v) | Acetonitrile-ammonium acetate (40:60 v/v) | 97.7 | 15 ng/mL (LOQ) | 2.6–11.1 | Current time information in Guadalupe County, US.uni.lu |

| Human Urine | Modified polystyrenedivinylbenzene polymer | 25% Methanol | Not specified (online SPE) | 74–88 | 0.06–0.11 µg/L (LOD) | 0.9–17.5 | wikipedia.org |

| Human Urine | Monolithic column (online SPE) | Not specified | Not specified | 90.4–104.9 | 0.1–1.0 ng/mL (LOD) | 5.5–13.1 | wikipedia.org |

| Baby Toilet Water | Fe3O4@MIL-100 magnetic microspheres | Optimized conditions | Optimized conditions | Not specified | 1.5 µg/L (LOD) | <3 | fishersci.ca |

Method Validation and Quality Control in Analytical Studies

Method validation is an essential process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose, ensuring the quality, reliability, and consistency of the generated data. nih.govchem960.com For this compound research, validation typically involves assessing several key parameters:

Linearity and Range: Demonstrates that test results are directly proportional to the analyte concentration within a defined range. For this compound, linear relationships have been observed across various concentration ranges. For example, an HPLC-UV method for DEET in lotion, gel, and solution showed linearity in the range of 2.5 to 100 µg/mL. wikipedia.orgfishersci.no Another method for DEET in plasma was linear from 15 to 1500 ng/mL with a correlation coefficient typically 0.999. uni.lu

Accuracy: Measures the closeness of test results to the true value. Recovery values are often used to express accuracy. For this compound, recovery rates of 96.9–100.2% have been reported for SPE-LC-UV methods in plasma Current time information in Guadalupe County, US.uni.lu, and 99.5–100.2% for HPLC-UV methods in commercial formulations wikipedia.orgfishersci.no. For urinary analysis using SPE-LC-MS/MS, extraction recoveries ranged from 74% to 88%. wikipedia.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Reported LOQs for this compound in plasma are as low as 15 ng/mL Current time information in Guadalupe County, US.uni.lu, and LODs in urine down to 0.06–0.11 µg/L wikipedia.org or 0.1–1.0 ng/mL for metabolites wikipedia.org.

Specificity: Ensures that the method accurately measures the analyte without interference from other components in the sample matrix. Specificity is often confirmed through forced degradation studies or by demonstrating appropriate resolution between the analyte and potential interferents. wikipedia.orgfishersci.no

Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This helps ensure the method's reliability under normal usage. nih.govwikipedia.orgfishersci.no

Quality control in analytical studies involves ongoing monitoring of method performance through system suitability tests (SST) and an analytical procedure control strategy. SSTs verify selected analytical procedure attributes and ensure the measurement system is fit for purpose during analysis. uni.lu Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is critical for the development and validation of analytical methods for this compound, especially for pharmaceutical or regulatory applications. wikipedia.orgfishersci.nouni.lu